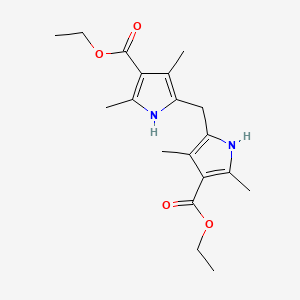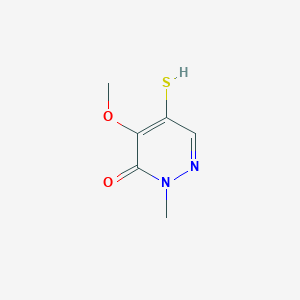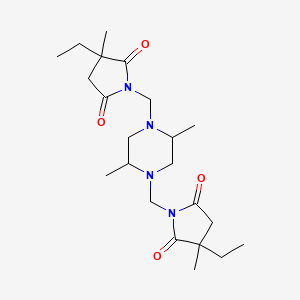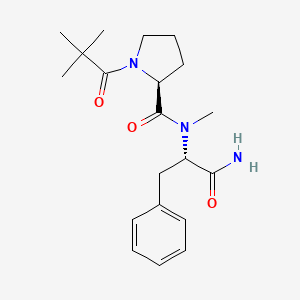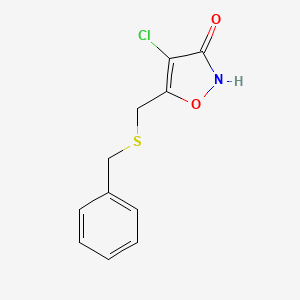
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the reaction of benzylthiol with a suitable isoxazole precursor under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the 4-position of the isoxazole ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0-25°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the isoxazole ring.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated isoxazole derivatives.
Substitution: Isoxazole derivatives with various substituents at the 4-position.
Aplicaciones Científicas De Investigación
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
4-chloroisoxazole: Lacks the benzylthio group, making it less versatile in terms of chemical modifications.
5-(methylthio)methyl-4-chloroisoxazole: Similar structure but with a methylthio group instead of a benzylthio group, which may affect its reactivity and biological activity.
5-((phenylthio)methyl)-4-chloroisoxazole:
Uniqueness
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of both the benzylthio and chloro groups, which provide a combination of reactivity and stability
Propiedades
| 89661-01-8 | |
Fórmula molecular |
C11H10ClNO2S |
Peso molecular |
255.72 g/mol |
Nombre IUPAC |
5-(benzylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c12-10-9(15-13-11(10)14)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
Clave InChI |
XMSBVOKGBQLFPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC2=C(C(=O)NO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)


![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)

